molecular formula C12H9ClN2O2 B6414009 6-Amino-3-(3-chlorophenyl)picolinic acid CAS No. 1258615-40-5

6-Amino-3-(3-chlorophenyl)picolinic acid

Cat. No.: B6414009
CAS No.: 1258615-40-5
M. Wt: 248.66 g/mol
InChI Key: GTEAFKKARZQDGS-UHFFFAOYSA-N
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Description

6-Amino-3-(3-chlorophenyl)picolinic acid is a halogenated picolinic acid derivative featuring a chlorophenyl substituent at the 3-position and an amino group at the 6-position of the pyridine ring.

Properties

IUPAC Name

6-amino-3-(3-chlorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-8-3-1-2-7(6-8)9-4-5-10(14)15-11(9)12(16)17/h1-6H,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEAFKKARZQDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(3-chlorophenyl)picolinic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-chlorobenzaldehyde.

    Formation of Intermediate: The 3-chlorobenzaldehyde undergoes a condensation reaction with malononitrile in the presence of ammonium acetate to form 3-(3-chlorophenyl)acrylonitrile.

    Cyclization: The intermediate 3-(3-chlorophenyl)acrylonitrile is then cyclized with hydrazine hydrate to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(3-chlorophenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Phenyl derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Amino-3-(3-chlorophenyl)picolinic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of herbicides and pesticides due to its structural similarity to other picolinic acid derivatives.

Mechanism of Action

The mechanism of action of 6-Amino-3-(3-chlorophenyl)picolinic acid involves its interaction with specific molecular targets. For example, in herbicidal applications, it may act as a synthetic auxin, disrupting plant growth by mimicking natural plant hormones. In biological systems, it may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name Substituents (Pyridine Ring) Phenyl Ring Substituents Molecular Formula Molar Mass (g/mol)
6-Amino-3-(3-chlorophenyl)picolinic acid 6-NH₂, 3-PhCl 3-Cl C₁₂H₉ClN₂O₂ 248.67
6-Amino-3-(4-tert-butylphenyl)picolinic acid 6-NH₂, 3-Ph(t-Bu) 4-tert-butyl C₁₆H₁₈N₂O₂ 270.33
6-Amino-3-(3,5-dichlorophenyl)picolinic acid 6-NH₂, 3-PhCl₂ 3,5-Cl₂ C₁₂H₈Cl₂N₂O₂ 283.11
6-Amino-3-(2,6-difluorophenyl)picolinic acid 6-NH₂, 3-PhF₂ 2,6-F₂ C₁₂H₈F₂N₂O₂ 250.20
4-Chloropicolinic acid 4-Cl None C₆H₄ClNO₂ 157.55

Substituent Impact :

  • Chlorine vs. The difluorophenyl analog (2,6-F₂) may exhibit improved metabolic stability due to fluorine’s resistance to oxidation .
  • tert-Butyl Group : The bulky tert-butyl group in the 4-tert-butylphenyl analog introduces steric hindrance, which could reduce binding affinity in enzyme-active sites but improve selectivity .
  • Dichlorophenyl Substituent : The 3,5-dichlorophenyl analog likely has higher hydrophobicity and stronger van der Waals interactions, making it suitable for hydrophobic binding pockets in proteins .

Physicochemical Properties

Property This compound 4-Chloropicolinic Acid 6-Amino-3-(2,6-difluorophenyl)picolinic Acid
pKa Not reported Not reported 3.17 ± 0.36
Density (g/cm³) Not reported Not reported 1.461 ± 0.06
Boiling Point (°C) Not reported Not reported 383.6 ± 42.0
Synthetic Yield Not reported 66% Not reported

Notes:

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